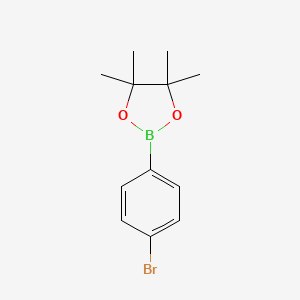

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

Structural Identity and Nomenclature

This compound exhibits a well-defined molecular architecture characterized by its molecular formula of twelve carbon atoms, sixteen hydrogen atoms, one boron atom, one bromine atom, and two oxygen atoms. The compound's systematic nomenclature reflects its structural complexity, incorporating both the brominated phenyl substituent and the characteristic dioxaborolane ring system. Alternative nomenclature systems recognize this molecule as 4-bromophenylboronic acid pinacol ester, highlighting its derivation from the corresponding boronic acid through esterification with pinacol.

The structural framework consists of a central boron atom coordinated within a five-membered dioxaborolane ring formed by the chelation of pinacol, specifically 2,3-dimethyl-2,3-butanediol. This cyclic arrangement creates a stable boronic ester that maintains the reactive properties of the boron center while providing enhanced shelf stability compared to the free boronic acid. The aromatic component features a para-brominated benzene ring directly bonded to the boron atom, creating an electron-deficient aromatic system that influences both the compound's reactivity and physical properties.

特性

IUPAC Name |

2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCNDGAXOZWQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444493 | |

| Record name | 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68716-49-4 | |

| Record name | 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Esterification of 4-Bromophenylboronic Acid with Pinacol

The most common and straightforward method for preparing 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the esterification of commercially available 4-bromophenylboronic acid with pinacol under mild conditions.

- A suspension of 4-bromophenylboronic acid (1.24 mol) is stirred in acetonitrile (1000 mL) at room temperature.

- Pinacol (1.27 mol) is added to the suspension.

- The mixture is stirred for approximately 1.5 hours until a clear solution forms, indicating complete esterification.

- The solvent is removed under reduced pressure at 30–35 °C to yield the crude product as a light yellow solid.

- The crude product can be purified if necessary.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile |

| Temperature | Room temperature (~20 °C) |

| Reaction Time | 1.5 hours |

| Molar Ratio (Boronic Acid:Pinacol) | ~1:1 |

| Yield | 99.7% |

| Physical State of Product | Light yellow solid |

| Purity (GC) | >98.0% |

- 1H NMR (300 MHz, CDCl3) shows aromatic protons at δ 7.66 (d, J=8.4 Hz, 2H) and 7.50 (d, J=8.4 Hz, 2H), and methyl protons of pinacol at δ 1.34 (s, 12H).

- Melting point ranges from 69.0 to 73.0 °C.

- Molecular formula: C12H16BBrO2

- Molecular weight: 282.97 g/mol

This method is referenced in patent WO2006/122117 and is widely adopted due to its simplicity, high yield, and mild reaction conditions.

Alternative Synthetic Routes and Catalytic Methods

While the direct esterification is the predominant method, other synthetic routes involving catalytic borylation reactions have been explored in organoboron chemistry literature. Although these methods are more general and often target a variety of boronate esters, they provide insights into alternative preparation strategies.

Copper-Catalyzed Protoborylation:

- Copper catalysts with specific ligands (e.g., Xantphos, dtbpy) can facilitate the formation of boronate esters from alkenes or alkynes and diboron reagents (e.g., bis(pinacolato)diboron).

- Typical conditions involve stirring the catalyst and ligand in ethanol under argon, followed by addition of the substrate and diboron reagent, with reaction times ranging from 8 to 12 hours at 25–50 °C.

- After reaction completion, the product is isolated by extraction and purified by column chromatography.

Although this method is more commonly applied to functionalized alkenes or enynes, it demonstrates the potential for catalytic preparation of boronate esters structurally related to this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Esterification | 4-Bromophenylboronic acid | Pinacol, acetonitrile, RT, 1.5 h | 99.7 | Simple, high yield, mild |

| Copper-Catalyzed Protoborylation | Alkenes/Enynes + B2pin2 | CuOAc, ligand, EtOH, 25–50 °C, 8–12 h | Variable | More complex, catalytic method |

化学反応の分析

Types of Reactions: 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, such as palladium acetate or palladium chloride, in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or sodium periodate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve the transformation of the boron-containing moiety.

科学的研究の応用

Synthetic Chemistry

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. Its boron-containing structure makes it a valuable intermediate in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is essential for constructing complex organic molecules and has been widely utilized in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has shown potential in drug development due to its ability to modify biological activity. For instance:

- Anticancer Agents : Research indicates that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The bromophenyl group enhances the compound's interaction with target proteins, making it a candidate for anticancer drug design.

- Antiviral Compounds : Studies have explored the use of boronic acid derivatives in developing antiviral agents by targeting viral proteases.

Materials Science

In materials science, this compound is utilized for:

- Polymer Synthesis : It acts as a cross-linking agent in polymer chemistry. The presence of boron can enhance the thermal stability and mechanical properties of polymers.

- Sensors : The unique chemical properties of boron compounds allow their use in developing sensors for detecting various analytes, including glucose and other biomolecules.

Case Studies

作用機序

The mechanism of action of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boron reagent transfers the aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Phenylboronic Acid: Another commonly used boron reagent in Suzuki-Miyaura coupling.

4-Bromophenylboronic Acid: Similar to 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane but lacks the dioxaborolane ring.

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: this compound is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane ring enhances its solubility and facilitates its use in various organic solvents, making it a versatile reagent in organic synthesis.

生物活性

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant interest in medicinal chemistry and organic synthesis. Its unique structure allows for various biological activities, particularly in the context of drug development and catalysis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₆BBrO₂

- Molecular Weight : 282.97 g/mol

- CAS Number : 68716-49-4

- Melting Point : 71°C

- Physical Form : Crystalline powder

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BBrO₂ |

| Molecular Weight | 282.97 g/mol |

| Melting Point | 71°C |

| Purity | ≥98.0% (GC) |

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its role as a boronic acid derivative. Boronic acids are known to interact with diols and other nucleophiles, which can influence various biochemical pathways.

Inhibition of Enzymatic Activity

Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues. This inhibition can be leveraged in the development of therapeutic agents targeting specific diseases.

Anticancer Properties

Several studies have reported the potential anticancer activity of boron compounds. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study 1: Anticancer Activity

A study explored the effects of various boron-containing compounds on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Case Study 2: Enzyme Inhibition

In another research effort focused on enzyme inhibition, the compound was tested against a panel of serine proteases. The results demonstrated that it effectively inhibited trypsin activity with an IC50 value in the micromolar range. This suggests its potential use as a lead compound for developing enzyme inhibitors for therapeutic applications.

Comparative Analysis with Other Boron Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (MCF-7) | ~10 |

| Boric Acid | Antimicrobial | ~100 |

| Phenylboronic Acid | Enzyme Inhibition (trypsin) | ~20 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is its purity validated?

The compound is synthesized via cross-coupling reactions using transition metal catalysts. For example, in nickel-catalyzed reductive alkylation, 2-(4-Bromophenyl)-dioxaborolane reacts with alkyl bromides (e.g., ethyl 4-bromobutanoate) at 60°C for 19–20 hours under inert conditions . Purity is confirmed using 1H/13C/11B NMR spectroscopy :

- 1H NMR (400 MHz, CDCl₃): Aromatic protons appear as doublets (δ 7.4–7.6 ppm), with methyl groups (C(CH₃)₂) as singlets (δ 1.3–1.4 ppm).

- 11B NMR : A sharp peak near δ 30–32 ppm confirms the boron environment .

Q. What are the key stability considerations for handling this compound in laboratory settings?

The dioxaborolane ring confers stability against hydrolysis compared to free boronic acids. However, prolonged exposure to moisture or protic solvents should be avoided. Storage under inert gas (N₂/Ar) at –20°C is recommended. Decomposition is indicated by broadening of 11B NMR signals or new peaks in FT-IR (e.g., B–OH stretches at ~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How does 2-(4-Bromophenyl)-dioxaborolane participate in nickel-catalyzed reductive alkylation, and what factors influence its reactivity?

In Ni-catalyzed reactions, the compound acts as an aryl electrophile. The bromophenyl group undergoes oxidative addition to Ni(0), forming a Ni(II) intermediate. Subsequent transmetalation with alkyl halides (e.g., ethyl 4-bromobutanoate) and reductive elimination yields biaryl products. Key factors:

Q. What role does this compound play in photoredox-catalyzed transformations, and how are reaction conditions optimized?

Under visible light, the compound participates in cobalt-catalyzed aminocarbonylation. For example, Co₂(CO)₈ mediates coupling with piperidine to form piperidin-1-yl(4-boronophenyl)methanone. Optimization involves:

Q. How can regioselectivity challenges in Suzuki-Miyaura couplings involving this compound be addressed?

Competing homocoupling or protodeboronation can occur. Mitigation strategies:

- Base selection : K₃PO₄ (vs. Na₂CO₃) reduces protodeboronation.

- Ligand effects : SPhos or XPhos ligands enhance transmetalation efficiency.

- Microwave irradiation : Shortens reaction time (5–10 min vs. 12 h), suppressing side reactions .

Contradictions & Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。